molecular formula C22H22N4O3S B3016554 1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894052-29-0

1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B3016554
CAS No.: 894052-29-0
M. Wt: 422.5
InChI Key: MJHIILGBIMBPEC-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a chemical compound provided for Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound in various early-stage investigative applications. Its complex structure, featuring a dihydropyrimidine core linked to a phenylcarboxamide and a phenethylamino moiety, suggests potential for biochemical research, including studies in enzyme inhibition, receptor binding, and cellular signaling pathways. The thioether bridge and amide functionalities may contribute to its physicochemical properties and interaction with biological targets. Specific research applications, mechanism of action, and detailed pharmacological data are subject to ongoing investigation and should be determined by the end-user researcher. Please refer to the available safety data sheets and handle all materials according to your institution's laboratory safety protocols.

Properties

IUPAC Name

1-methyl-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-26-21(29)18(20(28)25-17-10-6-3-7-11-17)14-24-22(26)30-15-19(27)23-13-12-16-8-4-2-5-9-16/h2-11,14H,12-13,15H2,1H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHIILGBIMBPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound featuring a pyrimidine ring and multiple functional groups, including an amide, thiol, and carbonyl groups. These structural elements contribute to its potential biological activity, particularly in pharmacological applications. This article reviews the biological activities of this compound, focusing on its synthesis, interactions with biological macromolecules, and its therapeutic potential.

Chemical Structure and Properties

The molecular formula for the compound is C22H21FN4O3SC_{22}H_{21}FN_4O_3S with a molecular weight of approximately 440.5 g/mol. The presence of diverse substituents enhances its structural diversity and potential interactions with biological targets.

Property Value
Molecular FormulaC22H21FN4O3SC_{22}H_{21}FN_4O_3S
Molecular Weight440.5 g/mol
Functional GroupsAmide, Thiol, Carbonyl
CAS Number894030-18-3

Anticancer Activity

Research indicates that compounds structurally similar to 1-methyl-6-oxo derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrimidine derivatives demonstrate cytotoxic activity against various cancer cell lines, including lung (A549), colon (HT29), and breast (MCF7) cancer cells.

Case Study: Cytotoxicity Evaluation
In a study assessing the antiproliferative effects of pyrimidine derivatives, the compound exhibited IC50 values ranging from 2.49 μM to 19.51 μM against HT29 and MDA-MB 231 cell lines, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Cell Line IC50 (μM)
HT292.49 - 19.51
MDA-MB 2313.99 - 29.14
A549Comparable to doxorubicin (IC50 = 3.25 μM)

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties as well. Similar pyrimidine compounds have been synthesized and tested for their antibacterial efficacy, showing promising results against various bacterial strains .

The biological activity of 1-methyl-6-oxo derivatives can be attributed to their ability to interact with biological macromolecules such as enzymes and receptors. The presence of the phenethylamino group may enhance binding affinity to specific targets involved in cancer progression or bacterial growth.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiol and amide functionalities into the pyrimidine framework. This process allows for the introduction of various substituents that can modulate biological activity.

Scientific Research Applications

Structural Comparison

Compound NameStructural FeaturesBiological Activity
5-Fluorouracil Pyrimidine analogAnticancer
Metformin Biguanide structureAntidiabetic
Sitagliptin DPP-IV inhibitorAntidiabetic

1-Methyl-6-oxo compounds stand out due to their unique combination of a thioether group with a pyrimidine core, which may enhance their binding affinity to biological targets like DPP-IV compared to other inhibitors.

Antidiabetic Potential

Research indicates that this compound functions as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme crucial for glucose metabolism and insulin regulation. Inhibitors of DPP-IV are promising candidates for treating type 2 diabetes mellitus due to their ability to prolong the action of incretin hormones, which in turn increase insulin secretion and decrease glucagon levels.

Case Study: DPP-IV Inhibition

A study demonstrated that derivatives of similar structures showed significant inhibition of DPP-IV activity, suggesting that 1-methyl-6-oxo derivatives could be developed into effective antidiabetic agents.

Antimicrobial and Anticancer Activities

Compounds structurally related to 1-methyl-6-oxo have exhibited antimicrobial and anticancer properties. The presence of the thioether group may enhance the compound's ability to interact with microbial targets or cancer cell pathways.

Case Study: Anticancer Activity

Research has shown that pyrimidine derivatives can induce apoptosis in cancer cells. Further studies on this specific compound could elucidate its mechanisms and efficacy against various cancer types.

Drug Development and Modification

The unique structure of 1-methyl-6-oxo compounds allows for modifications that can optimize their pharmacological profiles. This adaptability makes them suitable scaffolds for developing new drugs targeting various diseases.

Interaction Studies

Interaction studies focus on understanding how this compound binds to biological macromolecules, employing techniques such as:

  • Molecular docking
  • Binding affinity assays

These studies are critical for elucidating the therapeutic potential and optimizing the drug design process.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position 2, 5) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 2-[(2-oxo-2-phenethylamino)ethyl]thio; 5-N-phenyl C₂₂H₂₃N₅O₃S 449.51 Thioether, carboxamide, urea
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide 2-(1-amino-1-methylethyl); 5-hydroxy; 4-carboxamide C₁₇H₂₀FN₅O₃ 369.37 Fluorobenzyl, tertiary amine
2-((2-((3-Acetylphenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide 2-(acetylphenyl-thioethyl); 5-N-(4-fluorophenyl) C₂₂H₁₉FN₄O₄S 454.47 Acetylphenyl, fluorophenyl
N-(4-Amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide 2-(methoxyphenyl-thioethyl); 5-furan-2-carboxamide C₁₉H₁₈N₆O₅S 442.45 Methoxyphenyl, furan

Key Observations :

  • Position 2 Variability: The target compound’s phenethylamino-thioethyl chain is unique compared to fluorobenzyl (), acetylphenyl (), and methoxyphenyl () substituents. The phenethyl group may enhance lipophilicity and receptor binding compared to smaller substituents.
  • Position 5 Modifications : The N-phenyl carboxamide in the target contrasts with fluorophenyl () and furan-carboxamide () groups. Fluorine substitution (as in and ) often improves metabolic stability and bioavailability.

Pharmacological Implications

Pyrimidine carboxamides are frequently designed as enzyme inhibitors. For example:

  • Hydroxy and Fluorine Substitutions : The 5-hydroxy group in may facilitate hydrogen bonding with target enzymes, while fluorine in enhances electronegativity and binding specificity .
  • Thioether Linkages : The thioether in the target compound and could modulate redox activity or serve as a Michael acceptor in covalent inhibition .
  • Aromatic vs.

Stereochemical and Conformational Considerations

The target compound’s chiral centers (e.g., at the thioethyl-phenethylamino junction) could influence bioactivity. For instance, in , a flattened boat conformation in the pyrimidine ring was observed, suggesting that similar puckering in the target compound may affect binding to planar enzyme active sites .

Q & A

Q. What are the recommended methods for synthesizing this pyrimidine carboxamide derivative?

The compound can be synthesized via multi-step heterocyclic condensation. For example, refluxing thioxo-pyrimidine precursors with chloroacetic acid and aldehydes in acetic acid/acetic anhydride mixtures (1:1 v/v) under sodium acetate catalysis for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2), yields structurally similar pyrimidine derivatives (78% yield) . Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for isolating intermediates.

Q. How can structural characterization be performed for this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software suites (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry, bond angles, and ring puckering . Complementary techniques include:

  • NMR : 1^1H/13^{13}C NMR to verify substituent positions (e.g., methyl groups, phenyl rings).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.
  • FT-IR : To identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. What solvent systems are suitable for recrystallization?

Ethyl acetate/ethanol (3:2) is effective for slow evaporation to obtain high-purity crystals suitable for SCXRD . For polar derivatives, dimethylformamide (DMF)/water or methanol/chloroform mixtures may be explored.

Q. How can purity and stability be assessed under laboratory conditions?

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for baseline separation of impurities .
  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 7–14 days, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can synthetic yield be optimized using design of experiments (DoE)?

Apply factorial design to evaluate variables:

  • Factors : Reaction temperature (80–120°C), molar ratios (1:1 to 1:2.5), catalyst concentration (0.5–2.0 eq).
  • Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 110°C, 1:2.2 ratio, 1.5 eq NaOAc) .
  • Computational tools : Use Gaussian or ORCA for transition-state modeling to predict rate-limiting steps .

Q. How to resolve contradictions in crystallographic data (e.g., bond-length discrepancies)?

  • Multi-software validation : Refine SCXRD data using both SHELXL and Olex2 to cross-check parameters like thermal displacement (Uiso_{iso}) and hydrogen-bonding networks .
  • Twinned data refinement : For non-merohedral twinning, use TWINABS and SHELXL’s BASF parameter to deconvolute overlapping reflections .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to map interactions with biological targets (e.g., kinase ATP-binding pockets). Focus on substituent effects (e.g., phenethylamino groups) .
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) to analyze electron density distributions, HOMO-LUMO gaps, and reactive sites .

Q. How to design analogs to improve pharmacological activity?

  • Bioisosteric replacement : Substitute the thioether group with sulfonamide or selenoether moieties to modulate solubility and binding affinity.
  • Fragment-based screening : Use SPR or MST to identify high-affinity fragments for hybrid analog synthesis .

Q. What methodologies address low solubility in biological assays?

  • Co-crystallization : Screen with cyclodextrins or PEG derivatives to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) at the carboxamide group .

Q. How to investigate reaction mechanisms for byproduct formation?

  • In situ IR/NMR : Monitor intermediates during synthesis (e.g., imine formation or thiol-disulfide exchange).
  • Isotopic labeling : Use 18^{18}O-labeled carbonyl precursors to trace oxidative byproducts .

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